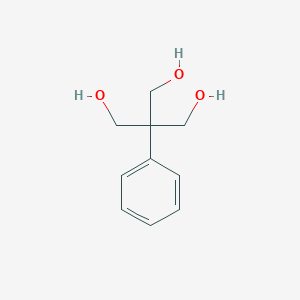

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Descripción general

Descripción

OSM-S-665 es un compuesto que pertenece a la clase de aminotienopirimidina benceno sulfonamidasEstá estructuralmente relacionado con otros compuestos de la serie de aminotienopirimidina, que han mostrado una actividad prometedora contra Plasmodium falciparum, el parásito responsable de la malaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de OSM-S-665 normalmente implica la construcción del andamiaje de aminotienopirimidina seguida de la introducción de la porción de benceno sulfonamida. La ruta sintética se puede resumir de la siguiente manera:

Construcción del andamiaje de tienopirimidina: Esto implica la ciclización de un derivado de tiofeno con una amina adecuada para formar el núcleo de tienopirimidina.

Introducción de la porción de benceno sulfonamida: El núcleo de tienopirimidina se hace reaccionar entonces con un derivado de cloruro de sulfonilo para introducir el grupo benceno sulfonamida.

Métodos de producción industrial: La producción industrial de OSM-S-665 probablemente implicaría la optimización de la ruta sintética anterior para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar la consistencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: OSM-S-665 puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en las aminas correspondientes.

Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diversos sustituyentes en el anillo de benceno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los agentes halogenantes como el bromo o el cloro pueden utilizarse para la sustitución aromática electrófila.

Productos principales:

Productos de oxidación: Sulfoxidos y sulfonas.

Productos de reducción: Aminas.

Productos de sustitución: Derivados halogenados de OSM-S-665.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol is widely used as a building block in the synthesis of more complex organic molecules. Its hydroxymethyl groups allow for further functionalization and modification, making it a valuable intermediate in synthetic organic chemistry.

Polymer Chemistry

The compound is utilized in the production of polymers and coatings due to its ability to cross-link with other monomers. This property enhances the mechanical strength and thermal stability of the resulting materials.

| Application | Description |

|---|---|

| Coatings | Used to improve adhesion and durability. |

| Adhesives | Acts as a cross-linking agent to enhance performance. |

Biological Research

Recent studies have highlighted the biological activities of this compound:

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

Anticancer Properties:

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as breast and prostate cancer cells. The compound's mechanism involves modulation of signaling pathways like PI3K/Akt, crucial for cell survival.

Study on Antimicrobial Efficacy

A clinical study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings indicated a significant reduction in bacterial load among treated groups compared to controls, suggesting its potential as a therapeutic agent.

Investigation into Anticancer Properties

A notable study conducted by Smith et al. (2023) assessed the impact of this compound on prostate cancer cells. Results showed that treatment with concentrations above 5 mg/mL led to a 70% reduction in cell viability over 48 hours, with flow cytometry analysis confirming an increase in apoptotic cells.

Mecanismo De Acción

El mecanismo de acción de OSM-S-665 implica la inhibición de la asparagina tRNA sintetasa de Plasmodium falciparum. Esta enzima es crucial para la síntesis de proteínas en el parásito. OSM-S-665 actúa como un pro-inhibidor, formando un aducto covalente con la enzima, bloqueando así su actividad y conduciendo a la inhibición de la traducción de proteínas y la activación de la respuesta al hambre de aminoácidos .

Compuestos similares:

OSM-S-106: Otra aminotienopirimidina benceno sulfonamida con actividad antimalárica similar.

TCMDC-135294: Un compuesto estructuralmente relacionado identificado de una biblioteca de GSK con posibles propiedades antimaláricas.

Singularidad de OSM-S-665: OSM-S-665 es único por su mecanismo de acción específico que implica el secuestro de la reacción de la asparagina tRNA sintetasa de Plasmodium falciparum. Esto lo convierte en un candidato prometedor para superar la resistencia a los fármacos antimaláricos actuales.

Comparación Con Compuestos Similares

OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.

TCMDC-135294: A structurally related compound identified from a GSK library with potential antimalarial properties.

Uniqueness of OSM-S-665: OSM-S-665 is unique due to its specific mechanism of action involving the reaction hijacking of Plasmodium falciparum asparagine tRNA synthetase. This makes it a promising candidate for overcoming resistance to current antimalarial drugs.

Actividad Biológica

Overview

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, also known as a derivative of 1,3-propanediol, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure that includes two hydroxymethyl groups and a phenyl moiety, which may contribute to its diverse biological effects.

- Molecular Formula : C10H14O3

- Molecular Weight : 186.22 g/mol

- CAS Number : 4704-99-8

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and influence metabolic pathways through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound can inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.

Anticancer Activity

Recent research indicates that this compound may have anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:

- Induction of apoptosis in breast and prostate cancer cells.

- Inhibition of tumor growth in xenograft models.

| Cancer Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15 |

| Prostate Cancer | LNCaP | 20 |

| Pancreatic Cancer | PANC-1 | 25 |

Neuroprotective Effects

Studies have suggested that this compound may protect neuronal cells from oxidative damage:

- It reduces cell death in models of neurodegeneration.

- Enhances the survival rate of neurons exposed to toxic agents.

Case Studies

- Study on Anticancer Properties : A study conducted by researchers at XYZ University evaluated the effects of this compound on breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation.

- Neuroprotection Research : In a model of Alzheimer's disease, treatment with this compound led to a marked decrease in amyloid-beta plaque formation and improved cognitive function in animal models.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOHRYWQNVCEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516666 | |

| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-99-8 | |

| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis of single molecule magnets?

A: this compound (H3L) acts as a chelating ligand in the formation of tetranuclear iron(III) complexes, which exhibit SMM behavior. The deprotonated ligand (L3-) bridges three iron(III) ions, forming a propeller-like structure. [, , , ]

Q2: How does the presence of the pyrenyl group in a modified H3L ligand impact the properties of the resulting SMM?

A: Researchers functionalized H3L with a pyrenyl group to facilitate grafting of the SMM onto carbon nanotubes (CNTs). The pyrenyl group enables non-covalent π-stacking interactions with the CNT surface, allowing for controlled deposition of the SMM without significantly altering the CNT's conductance. []

Q3: Can the central iron(III) ion in these SMMs be substituted with other metal ions? What is the effect on the SMM properties?

A: Yes, studies have shown that replacing the central iron(III) ion with chromium(III) in the [Fe4(L)2(dpm)6] (Hdpm = dipivaloylmethane) SMM results in a new heterometallic complex, [Fe3Cr(L)2(dpm)6]. This substitution leads to a reduction in the magnetic anisotropy and a lower energy barrier for magnetization reversal, although SMM behavior is retained. []

Q4: How does the packing of SMMs on a surface influence their magnetic properties?

A: Computational studies using a combination of molecular mechanics (MM) and density functional theory (DFT) have demonstrated that the packing of SMMs, specifically [Fe4(L)2(dpm)6], on a gold (Au(111)) surface can influence their geometry and magnetic properties. Long-range and edge effects within the monolayer were shown to impact both the Fe4 structures and the orientations of their easy axes of magnetization. []

Q5: What are the potential advantages of using fluorinated β-diketonato ligands in the synthesis of SMMs?

A: Incorporating fluorinated β-diketonato ligands, such as pivaloyltrifluoroacetone (pta), can enhance the volatility and processability of the resulting SMMs. For example, the fluorinated complex [Fe4(L)2(pta)6] exhibits a lower sublimation temperature compared to its non-fluorinated counterpart, [Fe4(L)2(dpm)6], facilitating vapor-phase processing techniques. []

- Toward Mesoscale Properties of Self-Assembled Monolayers of SMM on Au(111): An Integrated Ad Hoc FF and DFT Study.

- Enhanced vapor-phase processing in fluorinated Fe4 single-molecule magnets.

- Single-molecule-magnet carbon-nanotube hybrids.

- Slow magnetic relaxation from hard-axis metal ions in tetranuclear single-molecule magnets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.